1,4-Bis(hydroxyethylthiomethyl)benzene
Description
1,4-Bis(hydroxyethylthiomethyl)benzene is a benzene derivative featuring two hydroxyethylthio (-SCH₂CH₂OH) groups at the para positions. This compound combines the aromatic stability of benzene with the dual functionality of thioether and hydroxyl groups, making it a candidate for applications in polymer chemistry, coordination complexes, and materials science. The hydroxyethylthio substituents enhance solubility in polar solvents and provide sites for chemical modification, such as metal coordination or crosslinking reactions.
Properties
CAS No. |
7321-13-3 |
|---|---|
Molecular Formula |
C12H18O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2 |
InChI Key |
PQQKUWMULZZXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCCO)CSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxyethylthiomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium thioglycolate, followed by hydrolysis to introduce the hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of 1,4-Bis(hydroxyethylthiomethyl)benzene may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(hydroxyethylthiomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Bis(hydroxyethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(hydroxyethylthiomethyl)benzene involves its interaction with various molecular targets. The hydroxyethylthiomethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzene ring provides a stable framework that can facilitate these interactions. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the versatility of para-substituted benzene derivatives:
Biological Activity
1,4-Bis(hydroxyethylthiomethyl)benzene, also known as a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : 1,4-Bis(hydroxyethylthiomethyl)benzene
- CAS Number : 7321-13-3
- Molecular Formula : C10H14O2S2
- Molecular Weight : 230.34 g/mol
Biological Activities
-
Antioxidant Properties :
- Research indicates that 1,4-Bis(hydroxyethylthiomethyl)benzene exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound's structure facilitates electron donation, which is essential for its antioxidant function.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in various biological systems. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
-
Antimicrobial Activity :
- Preliminary studies suggest that 1,4-Bis(hydroxyethylthiomethyl)benzene possesses antimicrobial properties against a range of pathogens. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
The biological effects of 1,4-Bis(hydroxyethylthiomethyl)benzene can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's hydroxyl groups can react with ROS, neutralizing them and reducing oxidative damage.
- Modulation of Enzyme Activity : It may influence the activity of enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Pathways : The compound could affect key signaling pathways like NF-kB and MAPK, which are critical in regulating inflammation and immune responses.
Case Studies
Several case studies have explored the biological effects of 1,4-Bis(hydroxyethylthiomethyl)benzene:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers following induced arthritis. The results suggested potential use in treating inflammatory conditions.
- Case Study 2 : In vitro studies on human cell lines indicated that the compound effectively reduced oxidative stress levels and improved cell viability under conditions mimicking oxidative damage.
Research Findings
Recent findings highlight the versatility and potential applications of 1,4-Bis(hydroxyethylthiomethyl)benzene:
| Study Type | Findings |
|---|---|
| In vitro | Exhibited antioxidant activity by reducing ROS levels in cultured cells. |
| In vivo | Reduced inflammation in animal models of arthritis. |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
